AF430 amine

Description

Historical Context and Evolution of Fluorescent Amine Probes

The journey to sophisticated fluorescent probes like AF430 amine began with foundational work in the 1980s. Scientists like Tsien and his colleagues pioneered the development of fluorescent sensors for biologically significant cations, laying the groundwork for future innovations. nih.gov These early sensors often followed a "fluorophore-spacer-receptor" design, a principle that was further solidified by de Silva and others in their creation of sensors for various ions. nih.gov A key mechanism exploited in these early probes was photoinduced electron transfer (PET), where the binding of an analyte would suppress quenching and lead to a "turn-on" fluorescent response. nih.gov

Over the decades, the field has seen a significant expansion, with a growing number of research groups worldwide contributing to the development of small-molecule fluorescent probes. rsc.org This has led to a wide array of probes with diverse structures and functionalities, capable of targeting specific cellular components and responding to various biological events. rsc.org The evolution of these probes has been driven by the need for greater sensitivity, specificity, and applicability in complex biological systems, including cell imaging, drug discovery, and environmental analysis. rsc.org

Significance of AF430 Amine as a Versatile Bioconjugation Reagent

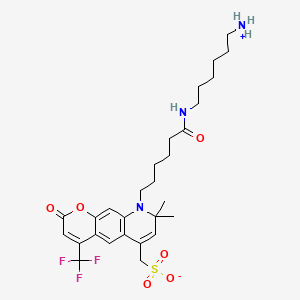

AF430 amine is a derivative of the coumarin (B35378) dye AF 430 and is characterized by its terminal amino group. lumiprobe.com This amine group is key to its versatility, allowing it to be readily conjugated with electrophiles, such as molecules containing carboxyl groups, through a condensation reaction. medchemexpress.commedchemexpress.com This ability to form stable covalent bonds with biomolecules makes AF430 amine an invaluable reagent for labeling proteins, peptides, and amine-modified oligonucleotides. medchemexpress.comnvcbiotech.com

The spectral properties of AF430 are central to its utility. It exhibits an absorption maximum around 430 nm and an emission maximum in the yellow-green region at approximately 542 nm. lumiprobe.comlumiprobe.com This large Stokes shift of 112 nm is particularly advantageous in multicolor imaging applications as it helps to reduce crosstalk between different fluorescent channels. lumiprobe.com Furthermore, AF430 is known for its high photostability and its fluorescence is stable over a broad pH range (from 4 to 10), making it suitable for a variety of experimental conditions. lumiprobe.comlumiprobe.com Its hydrophilic nature, enhanced by a sulfo group, contributes to a higher quantum yield in aqueous solutions. lumiprobe.com

The amine functionality of AF430 allows it to be a building block for creating other reactive derivatives. For instance, it can be a precursor to AF430 NHS ester, which efficiently conjugates with primary and secondary amine groups, and AF430 carboxylic acid, which reacts with amino groups. lbiosystems.co.krmedchemexpress.com This adaptability underscores its role as a foundational tool in creating a diverse palette of fluorescent probes for specific biological applications.

Table 1: Key Properties of AF430 Amine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C28H38N3F3O6S | lumiprobe.com |

| Molecular Weight | 601.68 g/mol | lumiprobe.com |

| Excitation Maximum | 430 nm | lumiprobe.com |

| Emission Maximum | 542 nm | lumiprobe.com |

| Fluorescence Quantum Yield | 0.23 | lumiprobe.com |

| Solubility | Water, DMSO, DMF | lumiprobe.com |

Scope and Research Focus of AF430 Amine Investigations

The unique properties of AF430 amine and its derivatives have led to their application in a range of advanced research techniques. A primary area of focus is in cellular imaging, including flow cytometry and fluorescence microscopy. lumiprobe.comlumiprobe.com Its high photostability makes it particularly well-suited for demanding techniques like STED microscopy. lumiprobe.com In multicolor STED microscopy, AF430 can be paired with other dyes to achieve high-resolution imaging. lumiprobe.com

Another significant application is in Förster Resonance Energy Transfer (FRET) experiments. lumiprobe.com The distinct spectral properties of AF430 make it a valuable FRET partner in both life sciences and materials science research. lumiprobe.com

Furthermore, the reactivity of the amine group allows for its use in enzymatic transamination, expanding its utility in biochemical studies. lumiprobe.com The ability to create various derivatives, such as AF430 alkyne for click chemistry and AF430 maleimide (B117702) for labeling thiolated biomolecules, highlights the broad scope of its research applications. lumiprobe.com These derivatives enable researchers to specifically tag and visualize a wide array of biomolecules, contributing to a deeper understanding of cellular processes.

Properties

Molecular Formula |

C28H38F3N3O6S |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

[9-[6-(6-azaniumylhexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |

InChI |

InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39) |

InChI Key |

IRHCASXKSKJKKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCC[NH3+])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Af430 Amine

Chemical Synthesis Approaches to the AF430 Fluorophore Core

The fundamental structure of AF430 is based on a coumarin (B35378) scaffold, specifically a pyrano[3,2-g]quinoline system, which gives the dye its characteristic spectral properties. lumiprobe.com The synthesis of this complex heterocyclic core is a multi-step process that requires careful selection of precursors and reaction conditions. While the precise, proprietary synthesis pathway for AF430 is not publicly detailed, its structure allows for deduction of plausible synthetic strategies based on established organic chemistry principles for constructing similar coumarin and xanthene-type dyes. chemrxiv.org

The synthesis of the AF430 core likely involves the condensation of multiple precursor molecules to build the fused ring system. A potential strategy could involve a Pechmann condensation or a similar reaction to form the initial coumarin ring, followed by additional cyclization reactions to construct the adjacent pyran and quinoline (B57606) rings.

Key precursor types would likely include:

A substituted phenol (B47542) derivative to form the basis of the coumarin structure.

A β-ketoester or a similar activated carbonyl compound to react with the phenol.

An amine-containing fragment that will ultimately form the quinoline portion of the molecule and provide a site for linker attachment.

The reaction pathway would be a sequential process, carefully controlling the addition of reagents and reaction conditions (e.g., temperature, catalysts) to ensure the correct regioselectivity and yield of the desired fused-ring structure.

The introduction of specific functional groups is critical for tuning the fluorophore's properties and enabling its derivatization. The trifluoromethyl (-CF3) group, a common feature in modern fluorophores for enhancing photostability and quantum yield, would likely be incorporated into one of the precursor molecules before the core structure is assembled.

A key functional group for derivatization is the carboxylic acid. AF430 carboxylic acid serves as a stable, non-reactive intermediate that is a common starting point for synthesizing reactive derivatives. glpbio.comlumiprobe.com This carboxylic acid group is typically attached to the fluorophore core via a linker arm, which provides spatial separation between the dye and the target biomolecule, minimizing potential interference with either's function. The linker itself is constructed as part of the synthesis, as seen in the IUPAC name for AF430 amine which specifies a (6-((6-ammoniohexyl)amino)-6-oxohexyl) chain. lumiprobe.com

Precursor Compounds and Reaction Pathways

Synthesis of Amine-Reactive AF430 Derivatives

Bioconjugation, the process of covalently linking molecules, is essential for the use of fluorescent dyes in biological research. susupport.com Amine-reactive derivatives are particularly important due to the abundance of primary amines in biomolecules like proteins (e.g., the side chains of lysine (B10760008) residues). lumiprobe.com

AF430 N-Hydroxysuccinimide (NHS) ester is a widely used derivative for labeling molecules with primary or secondary amine groups. lumiprobe.comaxispharm.comlumiprobe.com The synthesis of AF430 NHS ester is a straightforward and common chemical transformation starting from AF430 carboxylic acid. glpbio.comlumiprobe.com

The process involves an esterification reaction where the carboxyl group of the AF430 carboxylic acid is activated. This is typically achieved by reacting it with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). lumiprobe.com The resulting NHS ester is significantly more reactive towards nucleophilic attack by amines than the original carboxylic acid. lumiprobe.com The reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comlumiprobe.com This process yields a stable, amine-reactive product that can be purified and stored for later use in bioconjugation reactions. lumiprobe.comlunanano.ca

Reaction Scheme: AF430 Carboxylic Acid to AF430 NHS Ester

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

|---|

For targeting sulfhydryl (thiol) groups, which are present in cysteine residues of proteins, a maleimide (B117702) derivative of AF430 is synthesized. lumiprobe.comthermofisher.com AF430 maleimide reacts with high specificity towards thiols under mild conditions (pH 6.5-7.5), forming a stable thioether bond. lumiprobe.comthermofisher.commedchemexpress.com

The synthesis of AF430 maleimide involves covalently attaching a maleimide-containing moiety to the AF430 core. This is typically achieved by starting with an amine-functionalized AF430, such as AF430 amine, and reacting it with a bifunctional linker that has a maleimide on one end and an amine-reactive group (like an NHS ester) on the other. For example, a compound like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) could be used to link the AF430 amine to the maleimide group. This creates the thiol-reactive fluorophore. labscoop.com

Reaction Scheme: Thiol-Maleimide Conjugation

| Reactive Group 1 | Reactive Group 2 | Resulting Linkage |

|---|

N-Hydroxysuccinimide (NHS) Ester Synthesis

Synthesis of Other AF430 Bioconjugation Derivatives

To further expand the range of possible labeling targets, other reactive derivatives of AF430 are synthesized. These derivatives allow for conjugation to different functional groups on biomolecules.

AF430 Hydrazide : This derivative is designed to react with aldehydes and ketones to form a hydrazone linkage. lumiprobe.com It is particularly useful for labeling glycoproteins, as the sugar moieties (cis-diols) can be oxidized with sodium periodate (B1199274) to generate reactive aldehydes. lumiprobe.com The synthesis of AF430 hydrazide starts with AF430 carboxylic acid, which is converted to its corresponding hydrazide, often via an initial conversion to an ester followed by reaction with hydrazine (B178648).

AF430 Azide (B81097) : This derivative is created for use in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). lumiprobe.com AF430 azide can be reacted with a biomolecule that has been modified to contain an alkyne group. The synthesis involves introducing an azide group onto the AF430 core, often by reacting an amine-functionalized AF430 with an azide-containing linker.

Alkyne Functionalization for Click Chemistry

The introduction of a terminal alkyne group onto the AF430 core structure facilitates its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility. nih.goviris-biotech.de The alkyne-functionalized AF430 can react with azide-containing molecules to form a stable triazole linkage. numberanalytics.com This strategy is widely employed for labeling biomolecules such as DNA, proteins, and peptides that have been modified to incorporate an azide group. iris-biotech.de

The alkyne derivative of AF430 is particularly useful for labeling and detecting alkyne-containing biomolecules. lumiprobe.com The reaction is typically carried out in aqueous solutions, and various buffer systems can be used without interfering with the reaction. The resulting conjugate benefits from the stable linkage and the bright, photostable fluorescence of the AF430 dye. lumiprobe.com

Table 1: Properties of Alkyne-Functionalized AF430

| Property | Value | Source |

| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |

| Reactive Groups | Terminal Alkyne, Azide | |

| Linkage Formed | Triazole | numberanalytics.com |

| Key Applications | Labeling of azide-modified biomolecules | iris-biotech.de |

Azide Functionalization for Bioorthogonal Ligation

Complementary to alkyne functionalization, AF430 amine can be derivatized with an azide group. lumiprobe.com This azide-functionalized dye is a valuable tool for bioorthogonal ligation, reacting specifically with alkyne-containing biomolecules. lumiprobe.comru.nl The azide group is relatively small, stable, and generally does not interfere with the biological activity of the molecule it is attached to. ru.nlnih.gov

The reaction of an azide with a terminal alkyne, often catalyzed by copper(I), provides a robust method for bioconjugation. nih.gov A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a potentially toxic copper catalyst by using strained cyclooctynes. mdpi.comresearchgate.net This makes it particularly suitable for applications in living systems. mdpi.com Another important bioorthogonal reaction involving azides is the Staudinger ligation, where an azide reacts with a phosphine (B1218219) to form an amide bond. nih.govmdpi.com

Table 2: Bioorthogonal Reactions for Azide-Functionalized AF430

| Reaction | Key Features | Source |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and selectivity. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for living systems. | mdpi.com |

| Staudinger Ligation | Forms an amide bond, early example of bioorthogonal chemistry. | nih.govmdpi.com |

Hydrazide Functionalization for Carbonyl Chemistry

AF430 can be modified to include a hydrazide group, rendering it reactive towards aldehydes and ketones. lumiprobe.comlunanano.ca This type of derivatization is particularly useful for labeling glycoproteins and other carbohydrate-containing molecules after periodate oxidation, which generates aldehyde groups. The reaction between a hydrazide and a carbonyl group forms a stable hydrazone linkage.

AF430 hydrazide is a carbonyl-reactive dye that can be used to conjugate with aldehydes and ketones. lunanano.ca This provides a method for labeling biomolecules that possess or can be modified to possess these functional groups. lumiprobe.com The reaction is typically carried out under mild acidic conditions to facilitate the formation of the hydrazone bond.

Table 3: Characteristics of AF430 Hydrazide

| Property | Value | Source |

| Reactive Towards | Aldehydes, Ketones | lumiprobe.comlunanano.ca |

| Linkage Formed | Hydrazone | |

| Excitation Maximum | 430 nm | lunanano.ca |

| Emission Maximum | 542 nm | lunanano.ca |

| Fluorescence Quantum Yield | 0.23 | lunanano.ca |

Tetrazine Functionalization for Inverse-Electron-Demand Diels-Alder Reactions

A more recent and powerful strategy involves the functionalization of AF430 with a tetrazine moiety. Tetrazines are highly reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, which are known for their exceptionally fast reaction rates. nih.govrsc.org They react specifically with strained dienophiles, such as trans-cyclooctenes (TCO), to form a stable conjugate with the release of nitrogen gas. nih.govfrontiersin.org

The IEDDA reaction is bioorthogonal and proceeds rapidly without the need for a catalyst, making it ideal for in vivo applications. nih.govfrontiersin.org The rapid kinetics allow for labeling at very low concentrations. nih.gov The synthesis of functionalized tetrazines can be challenging but offers a versatile platform for bioconjugation. medsci.org

Table 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

| Feature | Description | Source |

| Reaction Type | Inverse-Electron-Demand Diels-Alder | rsc.orgmedsci.org |

| Reactive Partners | Tetrazine (diene), Strained Alkenes (dienophile) | nih.gov |

| Key Advantages | Extremely fast kinetics, bioorthogonal, catalyst-free. | nih.govfrontiersin.org |

| Byproduct | Nitrogen gas | nih.gov |

Carboxylic Acid Derivatives for Specific Coupling

AF430 can be derivatized to contain a carboxylic acid group. medchemexpress.commedchemexpress.com This functional group can be activated to form covalent bonds with primary amine groups on biomolecules, resulting in a stable amide linkage. medchemexpress.com This is a common strategy for labeling proteins and peptides. hepatochem.com

The reaction typically involves the use of a coupling agent, such as a carbodiimide (e.g., DCC), to activate the carboxylic acid, forming a reactive intermediate that is then attacked by the amine. hepatochem.comlibretexts.org This method allows for the specific coupling of the dye to biomolecules. medchemexpress.com

Table 5: Amide Bond Formation via Carboxylic Acid Derivatives

| Step | Description | Source |

| Activation | The carboxylic acid is activated using a coupling reagent. | hepatochem.comlibretexts.org |

| Coupling | The activated acid reacts with an amine to form an amide bond. | hepatochem.comlibretexts.org |

| Application | Labeling of proteins, peptides, and other amine-containing molecules. | hepatochem.com |

Methodological Advancements in AF430 Amine Derivatization

The field of bioconjugation is continually evolving, with ongoing research focused on developing more efficient and versatile derivatization methods. numberanalytics.com For amine-containing dyes like AF430, advancements often focus on improving the specificity and efficiency of the labeling reaction. nih.govnih.gov The development of novel crosslinking reagents and the refinement of existing "click" chemistry protocols are expanding the toolkit available to researchers. numberanalytics.comlumiprobe.com

Recent trends include the development of hyphenated derivatization methods and the exploration of new reactive groups that offer improved stability or reactivity under specific biological conditions. numberanalytics.com The combination of different derivatization strategies can also provide complementary approaches for the comprehensive analysis of complex biological systems. nih.gov

Reaction Mechanisms and Chemical Reactivity of Af430 Amine and Its Derivatives

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group of AF430 amine serves as a nucleophile, enabling its conjugation to a variety of molecules. lumiprobe.com

AF430 amine can be conjugated to molecules containing carboxylic acids or their activated forms, such as N-hydroxysuccinimidyl (NHS) esters, to form stable amide bonds. medchemexpress.com The reaction with an NHS ester proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the AF430 amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the NHS leaving group and forming the final amide conjugate.

Similarly, the reaction with a carboxylic acid requires an activation step, often using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form an O-acylisourea intermediate. This intermediate is highly reactive and is readily attacked by the AF430 amine to yield the amide, with the urea (B33335) derivative as a byproduct. These reactions are fundamental for labeling proteins, peptides, and other biomolecules with the AF430 fluorophore. medchemexpress.com

| Reactant | Functional Group | Resulting Bond |

| AF430 amine | Primary Amine | Amide |

| Activated Ester (e.g., NHS ester) | Ester | Amide |

| Carboxylic Acid (with activator) | Carboxylic Acid | Amide |

The primary amine of AF430 can react with aldehydes or ketones to form an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the Schiff base can be further stabilized by reduction to a secondary amine. The formation of iminium ions as reactive intermediates can also occur, particularly under acidic conditions, where the amine is protonated. beilstein-journals.org These reactions are crucial for various bioconjugation strategies.

Amide Bond Formation Mechanisms (e.g., with activated esters, carboxylic acids)

Reactivity of AF430 NHS Esters

AF430 can be functionalized with an N-hydroxysuccinimidyl (NHS) ester group, creating a highly reactive derivative for labeling primary and secondary amines.

AF430 NHS ester is an amine-reactive reagent commonly used for labeling biomolecules such as proteins and oligonucleotides. medchemexpress.com The mechanism involves the acylation of the nucleophilic amine groups present on the biomolecule. The primary amine of a lysine (B10760008) residue in a protein, for example, will attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the AF430 dye to the biomolecule, with the release of the NHS leaving group. This reaction is highly efficient and specific for amines under mild pH conditions.

Bioorthogonal Reaction Mechanisms with AF430 Derivatives

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov AF430 can be derivatized to participate in such reactions.

AF430 can be synthesized with an azide (B81097) functional group, creating AF430 azide. lumiprobe.com This derivative is a key component for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent click chemistry reaction. lumiprobe.comnih.gov In this reaction, the AF430 azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. uottawa.ca The copper catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates to both the alkyne and the azide, lowering the activation energy and facilitating the [3+2] cycloaddition. lumiprobe.com This reaction is highly specific and efficient, making it a powerful tool for labeling biomolecules that have been metabolically or synthetically incorporated with an alkyne group. nih.gov

| AF430 Derivative | Bioorthogonal Reaction Partner | Key Catalyst/Condition | Resulting Linkage |

| AF430 azide | Terminal Alkyne | Copper(I) | Triazole |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that occurs between a strained alkyne and an azide, without the need for a cytotoxic copper catalyst. medchemexpress.com While AF430 amine itself does not directly participate in SPAAC, it serves as a crucial precursor for the synthesis of AF430 azide. The primary amine of AF430 can be converted to an azide group through established chemical methods, such as diazotization followed by substitution with an azide salt, or by using reagents like imidazole-1-sulfonyl azide. nih.gov

Once synthesized, AF430 azide can readily react with molecules containing strained alkynes, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or cyclooctynes. lumiprobe.comlumiprobe.com The driving force for this [3+2] cycloaddition reaction is the high ring strain of the cycloalkyne, which significantly lowers the activation energy of the reaction. medchemexpress.com This allows the reaction to proceed rapidly at physiological temperatures and in complex biological media. The reaction results in the formation of a stable triazole linkage, covalently attaching the AF430 fluorescent label to the target molecule.

The general mechanism for SPAAC involving an AF430 derivative is depicted as the reaction between AF430 azide and a strained alkyne. The reaction is characterized by its high selectivity and biocompatibility, as neither the azide nor the strained alkyne functional groups cross-react with biological macromolecules.

Table 1: Key Features of SPAAC for Bioconjugation

| Feature | Description |

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Azide (e.g., AF430 azide) and a strained alkyne (e.g., DBCO) |

| Catalyst | None (Copper-free) |

| Key Advantage | Bioorthogonal, high reaction rates, stable product |

| Product | Triazole linkage |

Tetrazine Ligation Chemistry

AF430 tetrazine can react with a TCO-modified molecule with exceptionally fast reaction kinetics, among the fastest of all bioorthogonal reactions. medchemexpress.com This iEDDA reaction involves the [4+2] cycloaddition of the electron-poor tetrazine with the electron-rich dienophile (TCO). The initial cycloadduct then undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyridazine (B8628806) product. This rapid and irreversible reaction allows for the efficient labeling of biomolecules in vitro and in vivo.

Table 2: Characteristics of Tetrazine Ligation

| Feature | Description |

| Reaction Type | Inverse-electron-demand Diels-Alder [4+2] cycloaddition |

| Reactants | Tetrazine (e.g., AF430 tetrazine) and a strained alkene (e.g., TCO) |

| Key Advantage | Extremely fast kinetics, high selectivity, biocompatible |

| Byproduct | Dinitrogen gas (N₂) |

| Product | Stable dihydropyridazine linkage |

Enzymatic Transamination Mechanisms with AF430 Amine

Enzymatic transamination, catalyzed by a class of enzymes known as transaminases (or aminotransferases), involves the transfer of an amino group from an amino donor to an amino acceptor (a keto acid or an aldehyde). frontiersin.org This process is fundamental in amino acid metabolism and has been harnessed for the synthesis of chiral amines. The reaction mechanism proceeds via a ping-pong bi-bi mechanism, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. researchgate.net

The potential for AF430 amine to act as a substrate in enzymatic transamination reactions is an area of scientific interest. Theoretically, AF430 amine could serve as an amino donor, transferring its primary amine to a keto acid, thereby regenerating the pyridoxal 5'-phosphate (PLP) cofactor to pyridoxamine (B1203002) 5'-phosphate (PMP). However, the substrate specificity of transaminases is a critical factor. mdpi.com The bulky and sterically hindered nature of the AF430 dye molecule may pose a significant challenge for the active site of most wild-type transaminases, which typically accommodate smaller, more conventional amino acids and amines. nih.gov

Protein engineering and directed evolution have been employed to broaden the substrate scope of transaminases to accept bulkier molecules. frontiersin.orgrsc.org While these approaches have been successful for various non-natural substrates, specific studies detailing the use of AF430 amine as a substrate for either wild-type or engineered transaminases are not prominently documented in the scientific literature. The successful enzymatic transamination with AF430 amine would depend on the identification or engineering of a transaminase with a sufficiently large and accommodating active site.

Table 3: General Mechanism of Enzymatic Transamination

| Step | Description |

| 1. First Half-Reaction | A primary amine (amino donor, potentially AF430 amine) binds to the PLP-enzyme complex, forming an external aldimine. |

| 2. Tautomerization | The external aldimine tautomerizes to a ketimine. |

| 3. Hydrolysis | The ketimine is hydrolyzed, releasing the keto acid product and forming the PMP-enzyme complex. |

| 4. Second Half-Reaction | A keto acid (amino acceptor) binds to the PMP-enzyme complex. |

| 5. Condensation & Tautomerization | A new ketimine is formed, which then tautomerizes to an aldimine. |

| 6. Product Release | The final amino product is released, and the PLP-enzyme complex is regenerated. |

Spectroscopic Characterization Methodologies for Af430 Fluorophores

Principles of Absorbance and Emission Spectrophotometry Applied to AF430

Spectrophotometry is a fundamental technique for characterizing fluorophores like AF430. It involves measuring the absorption and emission of light by the molecule. The basic principles of atomic absorption spectroscopy (AAS) state that atoms or ions can absorb light at specific, unique wavelengths. technologynetworks.com

The AF430 dye exhibits an absorption maximum at 430 nm and an emission maximum in the green-yellow range at 542 nm. lumiprobe.com This significant difference between the absorption and emission peaks, known as the Stokes shift, is approximately 112 nm for AF430. lumiprobe.com A large Stokes shift is advantageous for multicolor imaging applications as it helps to minimize crosstalk between different fluorescent channels. lumiprobe.com

The fluorescence of AF430 is stable over a wide pH range, from 4 to 10. lumiprobe.comlumiprobe.com It can be efficiently excited by a 405 nm violet laser. lumiprobe.com The trifluoromethyl group within its structure contributes to reduced photobleaching, while the sulfo group enhances its water solubility and quantum yield in aqueous solutions. lumiprobe.com

The process of characterizing AF430 using spectrophotometry involves dissolving the compound in a suitable solvent and measuring its absorbance at various wavelengths to determine the absorption maximum. Similarly, the emission spectrum is obtained by exciting the sample at its absorption maximum and measuring the intensity of the emitted light at different wavelengths.

Table 1: Spectroscopic Properties of AF430 Amine

| Property | Value | Reference |

| Absorption Maximum (λ_abs) | 430 nm | lumiprobe.com |

| Emission Maximum (λ_em) | 542 nm | lumiprobe.com |

| Stokes Shift | 112 nm | lumiprobe.com |

| Excitation Source | 405 nm violet laser | lumiprobe.com |

| pH Stability | pH 4-10 | lumiprobe.comlumiprobe.com |

Quantitative Analysis of Fluorophore Concentration using Spectroscopic Methods

Spectroscopic methods provide a straightforward way to determine the concentration of a fluorophore in a solution. The Beer-Lambert law is the fundamental principle behind this quantitative analysis. technologynetworks.com This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To quantify the concentration of AF430, a calibration curve is typically constructed. This involves preparing a series of solutions with known concentrations of AF430 and measuring their absorbance at the absorption maximum (430 nm). researchgate.net The absorbance values are then plotted against the corresponding concentrations, resulting in a linear calibration curve. technologynetworks.comresearchgate.net The concentration of an unknown AF430 sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. technologynetworks.com

For accurate quantitative analysis, it is crucial to use a spectrophotometer with a stable light source and detector. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0. Fourier Transform Infrared (FTIR) spectroscopy, coupled with multivariate analysis methods like Partial Least Squares (PLS) regression, can also be employed for the quantitative analysis of amine concentrations in complex mixtures. sintef.no

Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Applications

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. bachem.com This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer from an excited-state donor fluorophore to a nearby acceptor molecule. bachem.comevidentscientific.com

The specific spectral properties of AF430 make it a valuable tool in FRET experiments. lumiprobe.com FRET-based assays are powerful tools for studying molecular interactions, such as protein-protein interactions and nucleic acid dynamics. assaygenie.com In a typical FRET assay, a donor fluorophore and an acceptor fluorophore are attached to two molecules of interest. When the molecules interact and bring the donor and acceptor into close proximity (typically 1-10 nm), energy transfer occurs from the donor to the acceptor. evidentscientific.comassaygenie.com

AF430 can serve as a donor or an acceptor in a FRET pair, depending on the spectral characteristics of the other fluorophore. For instance, the emission spectrum of AF350 overlaps with the absorption spectrum of AF430, making them a suitable FRET pair. researchgate.net In designing a FRET-based assay, the linker connecting the fluorophore to the biomolecule can be optimized to ensure the appropriate distance and orientation for efficient FRET. nih.gov FRET assays can be configured in various formats, including time-resolved FRET (TR-FRET), which can offer improved sensitivity and reduced background. nih.gov

The efficiency of FRET is highly dependent on the degree of spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. evidentscientific.com For efficient energy transfer, there should be a substantial overlap between these two spectra. researchgate.net

When using AF430 in a FRET pair, it is crucial to select a partner fluorophore with appropriate spectral properties. If AF430 is the donor, the acceptor should have an absorption spectrum that significantly overlaps with AF430's emission spectrum, which peaks at 542 nm. Conversely, if AF430 is the acceptor, the donor's emission should overlap with AF430's absorption spectrum around 430 nm. lumiprobe.com For example, the emission of the fluorophore AF350 overlaps with the excitation band of AF430, making them a good FRET pair. researchgate.net It is also important to minimize spectral crosstalk, where the donor excitation light directly excites the acceptor or the donor emission bleeds into the acceptor detection channel. nih.gov

Design and Implementation of FRET-Based Assays with AF430

Photobleaching and Photostability Assessment Methodologies for AF430 Conjugates

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. Photostability, the ability of a fluorophore to resist photobleaching, is a critical parameter for fluorescence microscopy and other applications that involve prolonged or intense illumination. nih.gov

AF430 is known for its high photostability, which is attributed in part to the trifluoromethyl group in its structure. lumiprobe.comlumiprobe.com The photostability of AF430 conjugates can be assessed by continuously illuminating a sample and monitoring the decrease in fluorescence intensity over time. This can be done using a fluorescence microscope equipped with a sensitive camera.

In one study, no photobleaching of AF430-labeled ferritin was observed after exposure to a UV lamp for one hour. researchgate.net The photostability of AF430 makes it particularly suitable for demanding applications like stimulated emission depletion (STED) microscopy, which uses high light intensities. lumiprobe.com When comparing different fluorophores, it is important to conduct photobleaching experiments under identical conditions of illumination intensity, exposure time, and sample environment.

Bioconjugation Strategies and Methodologies Utilizing Af430 Amine

General Principles of Amine-Directed Bioconjugation

Amine-directed bioconjugation primarily targets the primary amine groups present in proteins. These amines are found at the N-terminus of polypeptide chains (α-amines) and on the side chains of lysine (B10760008) residues (ε-amines). aatbio.comthermofisher.com These groups are readily accessible for conjugation under physiological conditions due to their typical outward-facing orientation on the protein surface. aatbio.com The reaction between an amine-reactive probe and a primary amine on a protein results in a stable covalent bond, crucial for the integrity of the resulting bioconjugate in subsequent applications like immunoassays, fluorescence microscopy, and flow cytometry. thermofisher.com

Targeting N-Terminal Alpha-Amines

The α-amine group at the N-terminus of a protein presents a unique site for modification. nih.govresearchgate.net A key strategy for selectively targeting this amine over the more abundant lysine ε-amines is to exploit the difference in their pKa values. The α-amino group generally has a lower pKa (around 6-8) compared to the ε-amino group of lysine (around 10). nih.govpolyu.edu.hk By carefully controlling the pH of the reaction medium to a near-neutral or slightly acidic level, the N-terminal α-amine can be preferentially deprotonated and thus more nucleophilic, favoring its reaction with an amine-reactive molecule. nih.govmdpi.com This pH-controlled approach allows for a higher degree of site-selectivity. polyu.edu.hk

Various chemical methods have been developed to specifically target the N-terminus. These include reductive amination using aldehyde derivatives, which forms a stable secondary amine, and reactions with specific reagents like 2-pyridinecarboxyaldehydes (2-PCAs) that lead to the formation of an imidazolidinone conjugate at the N-terminus. mdpi.comccspublishing.org.cn

Targeting Lysine Epsilon-Amines

Lysine residues are among the most frequently targeted amino acids for protein modification due to their high abundance on protein surfaces and the strong nucleophilicity of their ε-amino groups. nih.gov The modification of lysine residues is a common and relatively straightforward method for attaching probes like fluorescent dyes. libretexts.orginvivogen.com

The most prevalent method for lysine conjugation involves the use of N-hydroxysuccinimidyl (NHS) esters. biotium.comcreative-biolabs.com These amine-reactive reagents react with the primary amines of lysine residues under slightly basic conditions (typically pH 8-9) to form stable amide bonds. biotium.comcreative-biolabs.comtocris.com Because antibodies contain numerous surface-exposed lysine residues, this method is widely used for creating antibody-dye conjugates. invivogen.comcreative-biolabs.com However, this approach is generally non-specific, leading to a heterogeneous mixture of conjugates with varying numbers of dyes attached at different lysine positions. creative-biolabs.com

Strategies for Controlled and Site-Specific Labeling

Achieving a uniform and precisely defined bioconjugate is often critical for research and therapeutic applications. mdpi.com Site-specific labeling ensures that the modification occurs at a predetermined location on the biomolecule, resulting in a homogeneous product with consistent properties.

Methods for Selective N-Terminal Modification

Beyond simple pH control, several advanced chemical strategies have been developed to enhance the selectivity of N-terminal modification. ccspublishing.org.cn One such method involves the use of 2-pyridinecarboxyaldehyde (2-PCA) and its derivatives. ccspublishing.org.cnu-tokyo.ac.jp 2-PCA reacts with the N-terminal α-amine to form an imine, which then undergoes cyclization with the adjacent amide nitrogen to create a stable imidazolidinone structure. This reaction is highly selective for the N-terminus because lysine side chains lack the neighboring amide group required for this cyclization. mdpi.com

Another approach is the use of 2-ethynylbenzaldehydes (2-EBAs), which react with the N-terminal amine to form an isoquinolinium salt through an intramolecular cyclization. polyu.edu.hkmdpi.com This reaction has shown good to excellent N-terminal selectivity for a variety of peptides and proteins. polyu.edu.hk Additionally, enzymatic methods, such as those employing sortase A, can provide exceptional site-selectivity by recognizing a specific amino acid sequence and catalyzing the formation of a new peptide bond.

| Method | Reagent/Enzyme | Reaction Principle | Selectivity |

| pH-Controlled Labeling | Amine-reactive esters (e.g., NHS esters) | Exploits lower pKa of N-terminal α-amine for preferential reaction at near-neutral pH. nih.govpolyu.edu.hk | Moderate to high |

| Imidazolidinone Formation | 2-Pyridinecarboxyaldehyde (2-PCA) | Forms a stable cyclic product specifically at the N-terminus. mdpi.comccspublishing.org.cn | High |

| Isoquinolinium Formation | 2-Ethynylbenzaldehyde (2-EBA) | Intramolecular cyclization following imine formation at the N-terminus. polyu.edu.hkmdpi.com | High |

| Enzymatic Ligation | Sortase A | Recognizes a specific peptide sequence (LPXTG) for ligation. | Very High |

Integration with Unnatural Amino Acid Incorporation

A powerful strategy for achieving precise, site-specific labeling is the incorporation of unnatural amino acids (UAAs) into the protein structure. dimensioncap.comnih.gov This technique utilizes the cell's own protein synthesis machinery, which is engineered to recognize a specific, non-standard codon (like an amber stop codon) and insert a UAA at that position. nih.govmdpi.com

These UAAs can be designed to possess unique chemical handles, such as azides, alkynes, or ketones, which are not found in natural amino acids. mdpi.com These bioorthogonal functional groups allow for highly specific "click chemistry" reactions with a complementary reactive group on a probe molecule like AF430. polyu.edu.hk For example, an AF430 molecule functionalized with a DBCO (dibenzocyclooctyne) group can be specifically ligated to a protein containing an azide-bearing UAA via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This approach offers unparalleled control over the location and stoichiometry of labeling, leading to the production of exceptionally homogeneous bioconjugates. nih.govnih.gov

Conjugation to Specific Biomolecule Classes

The principles of amine-directed conjugation are widely applied to various classes of biomolecules, most notably proteins and antibodies. The AF430 Labeling Kit, for instance, provides the necessary reagents to label antibodies and other proteins that have primary amino groups, forming a stable amide bond. assaygenie.com

For antibodies, lysine conjugation is a common method for creating antibody-drug conjugates (ADCs) and fluorescently labeled antibodies for immunoassays. creative-biolabs.com While effective, the stochastic nature of lysine labeling can lead to heterogeneity. creative-biolabs.com Therefore, site-selective methods, including N-terminal modification and UAA incorporation, are increasingly being employed to produce more defined and consistent antibody conjugates. nih.gov

For other proteins, the choice of conjugation strategy depends on the protein's structure, the number and accessibility of lysine residues, and the specific requirements of the application. If maintaining the protein's native function is critical, a site-specific approach that avoids modification of the active site is often preferred. mdpi.com

| Biomolecule Class | Common Conjugation Target | Typical Reagent/Method | Key Considerations |

| Antibodies | Lysine ε-amines | NHS esters | High number of potential sites, can lead to heterogeneity. invivogen.comcreative-biolabs.com |

| N-terminal α-amine | 2-PCA, 2-EBA | Provides a single, specific labeling site. polyu.edu.hkmdpi.com | |

| Incorporated UAAs | Click Chemistry | Enables precise control over labeling location and stoichiometry. nih.govnih.gov | |

| Other Proteins | Lysine ε-amines | NHS esters | Accessibility of lysines and potential impact on function must be considered. aatbio.com |

| N-terminal α-amine | pH control, 2-PCA | A universal single-site modification strategy for most proteins. nih.govccspublishing.org.cn | |

| Incorporated UAAs | Click Chemistry | Ideal for applications requiring highly homogeneous conjugates. nih.govmdpi.com |

Protein and Antibody Labeling Procedures

The labeling of proteins and antibodies with AF430 amine derivatives is a common application, leveraging the primary amine groups present on the protein surface, such as those on lysine residues and the N-terminus. thermofisher.com The most prevalent method utilizes N-hydroxysuccinimide (NHS) esters of AF430, which react with these primary amines under slightly alkaline conditions (pH 8.3-8.5) to form stable amide bonds. assaygenie.comassaygenie.comlumiprobe.com

Key steps in a typical protein labeling procedure include:

Protein Preparation: The protein or antibody solution must be in a buffer free of extraneous amine-containing compounds like Tris or glycine, which would compete with the labeling reaction. protocols.io The protein concentration is typically adjusted to a range of 2-20 mg/mL for efficient labeling. protocols.io

Dye Preparation: The amine-reactive AF430 NHS ester is usually dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. lumiprobe.comprotocols.io

Labeling Reaction: The dissolved AF430 NHS ester is added to the protein solution. protocols.io The reaction is often carried out at room temperature for 1-4 hours or overnight on ice. lumiprobe.com

Purification: After the reaction, the unreacted dye and byproducts are removed from the labeled protein. Common purification methods include gel filtration, spin columns, or dialysis. lumiprobe.comthermofisher.com

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of AF430 (around 430 nm). assaygenie.com

Table 1: Summary of AF430 Protein and Antibody Labeling Parameters

| Parameter | Details | Source(s) |

|---|---|---|

| Reactive Group on Dye | N-Hydroxysuccinimide (NHS) ester | nvcbiotech.comlumiprobe.com |

| Target Functional Group | Primary amines (-NH2) on lysine residues and N-terminus | thermofisher.com |

| Reaction pH | 8.3 - 8.5 | lumiprobe.com |

| Typical Protein Concentration | 2-20 mg/mL | protocols.io |

| Reaction Time | 1-4 hours at room temperature or overnight on ice | lumiprobe.com |

| Purification Methods | Gel filtration, spin columns, dialysis | lumiprobe.comthermofisher.com |

Oligonucleotide and Nucleic Acid Functionalization

AF430 amine and its derivatives can be conjugated to oligonucleotides and nucleic acids, which is crucial for applications like fluorescence in situ hybridization (FISH) and microarray analysis. thermofisher.com There are several strategies for this functionalization:

Labeling of Amine-Modified Oligonucleotides: The most direct method involves the synthesis of oligonucleotides with a primary amine group at either the 5' or 3' end. thermofisher.com This amine-modified oligonucleotide can then be reacted with an amine-reactive derivative of AF430, such as the NHS ester, following a similar protocol to protein labeling. nvcbiotech.comthermofisher.com

Enzymatic Incorporation of Amine-Modified Nucleotides: This two-step method involves first enzymatically incorporating an amine-modified nucleotide, such as 5-(3-aminoallyl)-dUTP, into the DNA or RNA strand. thermofisher.com Subsequently, the incorporated aminoallyl group is labeled with an amine-reactive AF430 dye. thermofisher.com

Chemical Labeling of Unmodified Nucleic Acids: The ULYSIS Nucleic Acid Labeling Kits utilize a platinum-based reagent that forms a stable adduct with the N7 position of guanine (B1146940) bases in DNA and RNA. thermofisher.com This allows for the direct labeling of unmodified nucleic acids.

Table 2: Methods for AF430 Labeling of Oligonucleotides and Nucleic Acids

| Method | Description | Key Features | Source(s) |

|---|---|---|---|

| Post-Synthetic Labeling | Reaction of an amine-reactive AF430 derivative with a pre-synthesized amine-modified oligonucleotide. | Direct and straightforward for synthetic oligonucleotides. | thermofisher.com |

| Enzymatic Incorporation | Two-step process: 1. Incorporation of an amine-modified nucleotide. 2. Labeling with an amine-reactive dye. | Versatile for labeling longer DNA/RNA probes. | thermofisher.com |

| Direct Chemical Labeling | A platinum-based reagent reacts directly with guanine bases in the nucleic acid. | Enables labeling of unmodified nucleic acids. | thermofisher.com |

Glycan Labeling Protocols

Labeling of glycans with fluorescent tags like AF430 amine is essential for their analysis in glycomics. The most common method for attaching an amine-containing dye to a glycan is through reductive amination. nih.gov

The process typically involves the following steps:

Glycan Release: Glycans are first released from the glycoprotein, often using enzymes like PNGase F for N-linked glycans or chemical methods like hydrazinolysis for both N- and O-linked glycans. ludger.comludger.com This process exposes a free reducing terminus on the glycan. qa-bio.com

Reductive Amination: The primary amine group of AF430 amine reacts with the aldehyde group of the glycan's open-ring form to create a Schiff base. nih.gov This intermediate is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov The reaction is often performed in a solvent mixture such as dimethyl sulfoxide and acetic acid. nih.gov

Purification: After labeling, excess dye and reagents are removed, often using solid-phase extraction (SPE) or hydrophilic interaction liquid chromatography (HILIC). ludger.comnih.gov

Table 3: Key Aspects of AF430 Glycan Labeling via Reductive Amination

| Step | Description | Reagents/Conditions | Source(s) |

|---|---|---|---|

| Reaction | Reductive Amination | AF430 amine, Sodium cyanoborohydride (NaCNBH₃) | nih.govnih.gov |

| Target | Aldehyde group of the reducing end of the glycan | - | nih.gov |

| Intermediate | Schiff base | - | nih.gov |

| Final Linkage | Stable secondary amine | - | nih.gov |

| Solvent | Typically DMSO/acetic acid | - | nih.gov |

Advanced Bioconjugation Platforms Incorporating AF430 Derivatives

Beyond direct labeling of individual biomolecules, AF430 derivatives are being integrated into more complex and functional material systems.

Polymer Brush Functionalization

Polymer brushes, which are assemblies of polymer chains tethered to a surface, are widely used to modify surface properties for biomedical applications. rsc.orgwiley.com These brushes can be functionalized with biomolecules to create surfaces for biosensing, antifouling coatings, and tissue engineering. rsc.orgmdpi.com

Functional groups such as amine, epoxide, or carboxylic acid groups can be incorporated into the polymer brushes to facilitate the immobilization of biomolecules. rsc.org While direct research on AF430-functionalized polymer brushes is not extensively detailed in the provided search results, the principle of their creation is well-established. A polymer brush containing reactive groups (e.g., NHS esters) could be synthesized, and then AF430 amine could be covalently attached to these groups. Alternatively, a monomer functionalized with AF430 could potentially be copolymerized into the brush structure. The "grafting-from" approach, particularly using surface-initiated atom transfer radical polymerization (SI-ATRP), is a common method for creating well-defined polymer brushes. rsc.orgresearchgate.net

Table 4: General Strategies for Functionalizing Polymer Brushes

| Strategy | Description | Common Polymerization Method | Source(s) |

|---|---|---|---|

| Grafting-to | Pre-synthesized polymers with functional end-groups are attached to a surface. | - | researchgate.net |

| Grafting-from | Polymer chains are grown directly from initiator sites anchored to the surface. | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | rsc.orgresearchgate.net |

| Post-polymerization Modification | Polymer brushes with reactive groups are synthesized first, followed by the attachment of the desired molecule (e.g., AF430 amine). | - | rsc.org |

Applications of Af430 Amine in Advanced Research Modalities

Flow Cytometry Applications and Multiplexing Strategies

AF430 amine is well-suited for flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. lumiprobe.combdbiosciences.com When conjugated to biomolecules such as antibodies, AF430 amine can be used to label specific cell surface or intracellular targets. probiologists.com As labeled cells pass through the laser of a flow cytometer, the AF430 dye is excited, and its fluorescence emission is detected, allowing for the quantification and characterization of the labeled cells. bdbiosciences.com

A key advantage of AF430 in flow cytometry is its utility in multiplexing, the simultaneous analysis of multiple parameters. lumiprobe.combdbiosciences.com Its distinct spectral properties, with an excitation maximum around 430 nm and an emission maximum at 542 nm, allow it to be combined with other fluorophores that have different excitation and emission spectra. lumiprobe.comglpbio.com This enables researchers to design complex multi-color panels to identify and analyze various cellular subpopulations within a single sample, maximizing the information obtained from precious or limited samples. bdbiosciences.comprobiologists.com The large Stokes shift of 112 nm for AF430 is particularly beneficial in multicolor imaging as it helps to minimize spectral overlap and crosstalk between different detection channels. lumiprobe.com

High-Resolution Fluorescence Microscopy Techniques

The high photostability of AF430 makes it a valuable probe for various high-resolution fluorescence microscopy techniques, which are used to visualize cellular structures with exceptional detail. lumiprobe.comfluorofinder.com These methods often require intense laser illumination, which can rapidly degrade less stable fluorescent dyes. evidentscientific.com The robustness of AF430 ensures that it can withstand these demanding conditions, enabling the acquisition of high-quality images. lumiprobe.com

Confocal and Wide-Field Imaging

In both confocal and wide-field fluorescence microscopy, AF430 amine conjugates are used to specifically label and visualize target molecules within cells. lumiprobe.comlumiprobe.com Wide-field microscopy illuminates the entire specimen at once, making it suitable for initial screening and imaging of thin samples. fluorofinder.comptglab.com Confocal microscopy, on the other hand, uses a pinhole to reject out-of-focus light, resulting in sharper images with improved contrast, and is particularly useful for creating 3D reconstructions of thick specimens. ptglab.comucc.ie The bright and stable fluorescence of AF430 is advantageous for both techniques, ensuring clear and detailed visualization of cellular components. lumiprobe.comlumiprobe.com Recent research has demonstrated the use of CarboTag-AF430 for live imaging of plant cell walls in Arabidopsis thaliana roots using a 440 nm laser for excitation and capturing emission between 500 and 550 nm. biorxiv.org

Super-Resolution Microscopy (e.g., STED, STORM)

AF430 has demonstrated its utility in super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), which overcome the diffraction limit of light to achieve nanoscale resolution. lumiprobe.combiotium.compromega.com

In STED microscopy, a depletion laser is used to silence fluorescence in the outer region of the excitation spot, effectively narrowing the area from which a signal is detected. fluorofinder.comtelecom-paristech.fr The high photostability of AF430 is crucial for withstanding the high laser intensities used in STED. lumiprobe.com It can be used in multicolor STED setups, often paired with another dye with a smaller Stokes shift, where both can be depleted by a single laser wavelength (e.g., 660 nm). lumiprobe.com

STORM relies on the stochastic activation and localization of individual photoswitchable fluorophores to reconstruct a high-resolution image. thermofisher.comthermofisher.com The brightness and photoswitching properties of dyes are critical for successful STORM imaging. biotium.comthermofisher.com While specific applications of AF430 amine in STORM are still emerging, its favorable photophysical characteristics suggest its potential in this powerful super-resolution modality.

In Vitro Cellular and Biochemical Assays

AF430 amine and its derivatives are valuable reagents in a variety of in vitro cellular and biochemical assays designed to probe cellular functions and processes. medchemexpress.comnih.gov The ability to conjugate AF430 to different molecules allows for the development of specific probes for diverse biological targets. medchemexpress.com

Cell Proliferation and Viability Assessment

Assessing cell proliferation and viability is fundamental in many biological studies. Amine-reactive dyes are commonly used to distinguish between live and dead cells. thermofisher.combioradiations.com These dyes are generally cell-impermeant and react with primary amines on the cell surface of live cells, resulting in dim fluorescence. thermofisher.com In dead cells with compromised membranes, the dye can enter and react with intracellular amines, leading to a significant increase in fluorescence intensity. thermofisher.com This principle allows for the clear demarcation of live and dead cell populations in assays that can be analyzed by flow cytometry or fluorescence microscopy. bioradiations.comthermofisher.com Because the dye forms a covalent bond, the staining is stable and can withstand fixation and permeabilization procedures. thermofisher.com

Reactive Oxygen Species (ROS) Detection

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components and are implicated in various physiological and pathological processes. bmglabtech.comnih.gov Fluorescent probes are widely used to detect and quantify intracellular ROS levels. assaygenie.comnih.gov While not a direct ROS sensor itself, AF430 amine can be incorporated into probe designs for ROS detection. For example, it could be used as a reporter fluorophore in a FRET-based sensor or as a label for antibodies targeting oxidized proteins, an indirect measure of ROS-induced damage. The general principle of many ROS assays involves a non-fluorescent probe that becomes fluorescent upon oxidation by ROS. assaygenie.com For instance, dichlorodihydrofluorescein diacetate (H2DCFDA) is a common ROS probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF). bmglabtech.comassaygenie.com

Membrane Potential Measurement

The measurement of membrane potential is fundamental to understanding a vast array of physiological processes, from nerve impulse propagation to muscle contraction. Voltage-sensitive fluorescent dyes are critical tools in these investigations. These dyes are broadly categorized into fast-response and slow-response probes. thermofisher.com

Slow-response dyes, a category under which amine-containing fluorescent probes like AF430 amine can be classified, operate by accumulating in cells in a voltage-dependent manner. microbiologyresearch.org The underlying principle is that the charge of the dye influences its ability to cross the cell membrane. For cationic dyes, depolarization of the cell membrane, which makes the intracellular environment more negative, facilitates the influx of the dye. nih.gov This increased intracellular concentration of the dye can be quantified by measuring its fluorescence intensity. microbiologyresearch.org

Consequently, a higher fluorescence signal from within the cell corresponds to a more depolarized state. Conversely, hyperpolarization of the membrane leads to a decrease in dye accumulation and thus lower fluorescence. thermofisher.com AF430 amine, being a fluorescent molecule, can be employed in this manner to report on the average membrane potential of a cell population using techniques like fluorometry or to assess individual cells via fluorescence microscopy. microbiologyresearch.orglumiprobe.com

The relationship between dye distribution and membrane potential is described by the Nernst equation, which allows for the calibration and quantification of membrane potential based on the fluorescence intensity ratio between the inside and outside of the cell. mdpi.com

Protein Interaction Studies

Understanding the intricate network of protein-protein interactions is crucial for elucidating cellular function. nih.gov AF430 amine serves as a valuable tool in this field, primarily through its use as a fluorescent label in techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy. lumiprobe.comlumiprobe.com The amine group on AF430 allows for its covalent attachment to proteins, typically at lysine (B10760008) residues or the N-terminus, creating a fluorescently tagged protein that can be tracked and monitored. nih.govmedchemexpress.com

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. thermofisher.com A donor fluorophore, in an excited state, can transfer energy to a nearby acceptor fluorophore without the emission of a photon. thermofisher.com This transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 10-100 Å. thermofisher.com

In the context of protein interaction studies, one protein can be labeled with a donor fluorophore and its potential binding partner with an acceptor. AF430 can serve as an acceptor fluorophore when paired with a suitable donor like AF350, as the emission spectrum of AF350 overlaps with the excitation spectrum of AF430. bmglabtech.com If the two proteins interact, bringing the donor (AF350) and acceptor (AF430) into close proximity, excitation of the donor will lead to the sensitized emission of the acceptor. researchgate.net This FRET signal provides direct evidence of the protein-protein interaction. nih.gov The efficiency of this energy transfer can also provide information about the conformation and dynamics of the protein complex. researchgate.net

Table 1: Hypothetical FRET Experiment Data Using AF430 Amine

| Sample | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) | FRET Efficiency (%) | Interpretation |

| Protein A-AF350 | 350 | 445 | - | 0 | No acceptor present |

| Protein B-AF430 | 350 | - | 542 | N/A | Acceptor does not excite at this wavelength |

| Protein A-AF350 + Protein B-AF430 (No Interaction) | 350 | 445 | Low/None | <10 | Proteins do not interact, no FRET |

| Protein A-AF350 + Protein B-AF430 (Interaction) | 350 | Reduced 445 | 542 | High (>50) | Proteins interact, causing FRET |

Fluorescence Anisotropy

Fluorescence anisotropy is another powerful technique for studying protein interactions in real-time. nih.gov It measures the rotational diffusion of a fluorescently labeled molecule. nih.gov When a protein labeled with AF430 amine is unbound, it tumbles relatively quickly in solution, leading to a lower anisotropy value. Upon binding to another, larger protein, the rotational speed of the complex slows down significantly. nih.gov This decrease in rotational motion results in a measurable increase in fluorescence anisotropy. By titrating a binding partner and monitoring the change in anisotropy, one can determine the binding affinity (Kd) of the interaction. protocols.io

Applications in Neuroscience Research Models

The nervous system relies on a complex interplay of electrical signals and chemical messengers. selvita.com Fluorescent dyes like AF430 amine are instrumental in visualizing and understanding these processes in various neuroscience research models. lumiprobe.com

The ability to measure membrane potential changes, as discussed previously, is fundamental to studying neuronal activity. Furthermore, fluorescent probes are being developed that can cross the blood-brain barrier, enabling non-invasive imaging of the brain. neurosciencenews.com Such dyes can be used to differentiate between healthy and diseased tissue, for instance, identifying glioblastoma tumors in mouse models. neurosciencenews.com The compact size and favorable spectral properties of certain fluorophores are key to this application. neurosciencenews.com

Research into the role of trace amines and their corresponding receptors, such as the Trace Amine-Associated Receptor 1 (TAAR1), is a significant area of neuroscience. researchgate.net These signaling molecules are implicated in various neuropsychiatric disorders. nih.gov Zebrafish have emerged as a powerful model organism for studying the neurobiology of trace amines and the effects of various pharmacological agents. nih.gov Fluorescent labeling with dyes like AF430 amine can be employed in these models to visualize the distribution of specific proteins or to track neuronal populations, contributing to our understanding of brain function and disease.

Development of PROTACs (Proteolysis Targeting Chimeras) using AF430 Chemistry

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's own protein degradation machinery to eliminate specific target proteins. thermofisher.com A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. mdpi.com

The development and optimization of PROTACs rely on a suite of biochemical and cellular assays to confirm their mechanism of action, including target engagement, ternary complex formation, and ultimately, protein degradation. nih.gov Fluorescent chemistry, utilizing dyes such as AF430 amine, plays a pivotal role in these assays. lumiprobe.com

Fluorescence-based techniques like Time-Resolved FRET (TR-FRET) and Fluorescence Polarization (FP) are widely used to study the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). nih.govbiocompare.com For instance, in a TR-FRET assay, the POI and the E3 ligase can be labeled with a FRET donor and acceptor pair. The formation of the ternary complex, mediated by the PROTAC, brings the fluorophores into proximity and generates a FRET signal. biocompare.com

Similarly, FP assays can be designed where a fluorescently labeled ligand (a "tracer") competes with the PROTAC for binding to the POI or the E3 ligase. nih.gov The displacement of the fluorescent tracer by the PROTAC results in a change in fluorescence polarization, allowing for the determination of binding affinities. nih.gov AF430 amine can be used to synthesize these essential fluorescently labeled tracers or even fluorescent versions of the PROTACs themselves to facilitate these high-throughput screening and characterization efforts. bmglabtech.com The quantification of protein degradation can also be monitored by tagging the target protein with a fluorescent reporter and tracking the loss of signal over time. nih.gov

Table 2: Spectral Properties of AF430 Amine

| Property | Value |

| Excitation Maximum (nm) | 430 |

| Emission Maximum (nm) | 542 |

| Molecular Formula | C28H38N3F3O6S lumiprobe.com |

| Molecular Weight ( g/mol ) | 601.68 lumiprobe.com |

| Fluorescence Quantum Yield | 0.23 lumiprobe.com |

| Solubility | Water, DMSO, DMF lumiprobe.com |

Analytical Chemistry Applications of Af430 Amine Derivatives

Use as a Reference Standard in Labeled Sample Analysis

In analytical chromatography, reference standards are materials of known purity and concentration that are used for the calibration of instruments and the identification and quantification of analytes. They are essential for ensuring the accuracy and reliability of analytical results.

While the non-reactive AF430 carboxylic acid is documented for use as a reference standard in the analysis of labeled samples, AF430 amine can serve a similar and crucial role. medchemexpress.com When an analysis is performed on a biological sample that has been labeled with an amine-reactive version of the AF430 dye (e.g., AF430 NHS ester), AF430 amine can be used as a reference standard. In this context, a chromatogram of pure AF430 amine would provide the definitive retention time and spectral characteristics of the fluorescent tag itself. This allows analysts to confirm the identity of the AF430-labeled species in their complex sample matrix and helps in troubleshooting the labeling reaction or the chromatographic separation.

Theoretical and Computational Investigations of Af430 Fluorophores

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the photophysical properties of fluorophores like AF430 amine. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties are commonly employed to investigate coumarin (B35378) dyes. lunanano.canih.gov These calculations provide insights into molecular orbital configurations, absorption and emission spectra, and the nature of electronic transitions. lunanano.carsc.org

For coumarin derivatives, computational studies have shown that properties like intramolecular charge transfer (ICT) are highly sensitive to the molecular structure and the solvent environment. lumiprobe.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be calculated to understand the effects of different functional groups on the dye's characteristics. medchemexpress.com For instance, the introduction of an amine group can significantly influence the photophysical properties. rsc.org

While specific quantum chemical studies dedicated exclusively to AF430 amine are not prevalent in the literature, the known experimental properties of AF430 amine provide a basis for such theoretical investigations. lumiprobe.com

Table 1: Experimental Photophysical Properties of AF430 Amine

| Property | Value |

|---|---|

| Excitation/Absorption Maximum (λ_abs) | 430 nm lumiprobe.com |

| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ lumiprobe.com |

| Emission Maximum (λ_em) | 542 nm lumiprobe.com |

| Fluorescence Quantum Yield (Φ) | 0.23 lumiprobe.com |

| Stokes Shift | 112 nm lumiprobe.com |

Data sourced from commercially available information. lumiprobe.com

Theoretical calculations for a dye like AF430 amine would typically involve geometry optimization of the ground state (S₀) and the first excited state (S₁). Subsequent frequency calculations can confirm these as stable minima. TD-DFT calculations are then used to predict the vertical excitation energies (corresponding to absorption) and emission energies. lunanano.ca

Table 2: Representative Data from Quantum Chemical Calculations for Coumarin Dyes

| Calculated Parameter | Typical Information Provided | Relevance to AF430 Amine |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with the lowest excitation energy and absorption wavelength. medchemexpress.com |

| Excitation Energy (S₀→S₁) | Energy required for the primary electronic transition. | Predicts the absorption maximum (λ_abs). lunanano.ca |

| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | A higher value indicates a stronger absorption band. lumiprobe.com |

| Excited State Dipole Moment (μ_e) | Dipole moment in the excited state. | Provides insight into intramolecular charge transfer (ICT) characteristics. lumiprobe.com |

This table is illustrative of the types of data obtained from DFT/TD-DFT calculations on coumarin dyes and does not represent actual calculated values for AF430 amine.

Molecular Dynamics Simulations of AF430-Biomolecule Conjugates

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. matlantis.comvolkamerlab.org For fluorescent probes like AF430 amine, MD simulations provide critical insights into how conjugation to a biomolecule affects both the dye and the biological macromolecule. duke.edunih.gov These simulations can reveal conformational changes, binding stability, and the local environment of the fluorophore, all of which can influence its photophysical properties. rsc.orgduke.edu

MD simulations follow the classical mechanics' equations of motion for each atom in the system, allowing for the observation of time-dependent trajectories. matlantis.com This method is valuable for understanding the stabilization of protein-ligand complexes and the dynamic behavior of such systems in various environments. figshare.com

A specific example of MD simulations involving AF430 includes the investigation of MoS₂-dsDNA-AF430 conjugates, which was used to understand the interactions within the conjugate system. While not the amine variant, this study highlights the applicability of MD simulations to AF430-labeled biomolecular complexes. General MD studies on coumarin-biomolecule conjugates have provided insights into:

Conformational Stability : MD simulations can demonstrate how the binding of a coumarin derivative can lead to conformational changes in a protein, such as an increase in stability. rsc.org

Binding Mechanisms : The interactions dominating the formation of a stable complex, such as hydrophobic forces and hydrogen bonding, can be elucidated. duke.edu

Structural Rearrangements : Simulations can show significant structural rearrangements in biomolecules upon interaction with a dye, which is crucial for understanding the functional consequences of labeling. nih.gov

Table 3: Key Insights from MD Simulations of Fluorophore-Biomolecule Conjugates

| Simulation Output | Information Gained | Significance for AF430 Amine Conjugates |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the conjugate and whether it reaches an equilibrium state. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible or rigid regions within the biomolecule upon dye conjugation. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Characterizes the local environment of the AF430 amine, such as its interaction with water molecules or specific residues. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the dye and the biomolecule. | Elucidates specific interactions that stabilize the conjugate complex. duke.edu |

This table outlines the general types of analyses performed in MD simulations and their relevance to studying AF430 amine conjugates.

Computational Approaches to FRET Efficiency Prediction

Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor and their relative orientation. nih.gov Computational methods are essential for predicting FRET efficiency and for interpreting experimental FRET data. figshare.com

The FRET efficiency (E) is defined by the Förster equation: E = 1 / (1 + (R / R₀)⁶) where R is the distance between the donor and acceptor, and R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

The Förster distance (R₀) is calculated as: R₀⁶ = (9000 * ln(10) * κ² * Φ_D) / (128 * π⁵ * n⁴ * N_A) * J(λ) where:

κ² is the orientation factor, which accounts for the relative orientation of the donor emission dipole and the acceptor absorption dipole.

Φ_D is the fluorescence quantum yield of the donor in the absence of the acceptor.

n is the refractive index of the medium.

N_A is Avogadro's number.